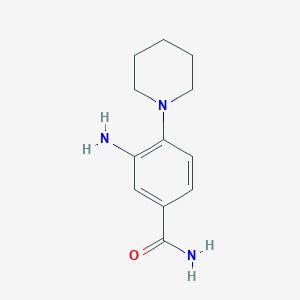

3-Amino-4-(piperidin-1-yl)benzamide

Vue d'ensemble

Description

“3-Amino-4-(piperidin-1-yl)benzamide” is a chemical compound with the molecular weight of 219.29 . It is also known as 3-amino-4-(1-piperidinyl)benzamide . The compound is available in solid form .

Synthesis Analysis

Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C12H17N3O/c13-10-8-9 (12 (14)16)4-5-11 (10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2, (H2,14,16) . Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 219.29 .Applications De Recherche Scientifique

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

3-Amino-4-(piperidin-1-yl)benzamide derivatives have been evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, particularly for enhancing gastrointestinal motility. These compounds showed promise in accelerating gastric emptying and increasing the frequency of defecation, indicating potential as novel prokinetic agents (Sonda et al., 2003).Anti-Fatigue Effects Certain benzamide derivatives, including those related to this compound, have shown anti-fatigue effects in animal models. Studies demonstrate enhanced swimming capacity in mice, suggesting potential applications in combating fatigue (Xianglong Wu et al., 2014).

Antibacterial Activity of Metal Complexes Benzamides, including this compound derivatives, have been used to synthesize metal complexes that exhibit significant antibacterial activity. These complexes showed enhanced activity against various bacterial strains, surpassing standard antibiotics in some cases (E. Khatiwora et al., 2013).

Agonist for Selective Serotonin Receptors in Neurological Disorders These compounds have been synthesized and assessed as selective serotonin 4 receptor agonists, with implications for treating neurological disorders and improving gastrointestinal motility (S. Sonda et al., 2004).

Potential Antipsychotic Agents Derivatives of this compound have been explored as potential antipsychotic agents, showing promising in vitro and in vivo activities indicative of their utility in psychiatric therapy (M. H. Norman et al., 1996).

Inhibitors of Presynaptic Choline Transporter Some benzamide derivatives are identified as potent inhibitors of the presynaptic choline transporter, suggesting their potential in treating disorders related to cholinergic dysfunction (S. Bollinger et al., 2015).

Quality Control in Pharmaceutical Manufacturing These compounds have also been used in the study of quality control of pharmaceuticals like imatinib mesylate, demonstrating their utility in ensuring drug purity and identifying impurities (Lei Ye et al., 2012).

Research in Anti-Ulcerative Drug Candidates Benzamide derivatives, including this compound, have been studied for their potential as anti-ulcerative drug candidates, particularly in the development of new benzimidazole derivatives (G. Srinivasulu et al., 2005).

Potential Applications in Cancer Treatment Novel derivatives of this compound have been investigated for their potential application in cancer treatment, particularly as anaplastic lymphoma kinase inhibitors (Y. Teffera et al., 2013).

Exploring Anti-Acetylcholinesterase Activity Certain piperidine derivatives, related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity, offering potential therapeutic applications for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Safety and Hazards

Orientations Futures

Mécanisme D'action

References:

- 3-amino-4-(piperidin-1-yl)benzamide hydrochloride

- Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (DS96432529): An Effective Oral Bone Anabolic Agent

- Piperidine nucleus in the field of drug discovery

- 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one

Analyse Biochimique

Biochemical Properties

3-Amino-4-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with serine/threonine protein kinases, which are crucial in cell signaling pathways . The compound binds to these kinases, influencing their activity and thereby affecting downstream signaling processes. Additionally, this compound has been shown to interact with other biomolecules such as transcription factors and growth factors, modulating their functions and contributing to various cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell proliferation and survival . By binding to key components of this pathway, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can result in conformational changes in the enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it may induce toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by its interactions with binding proteins, which can affect its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the subcellular level and for developing targeted therapeutic strategies .

Propriétés

IUPAC Name |

3-amino-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-8-9(12(14)16)4-5-11(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIUPQQXZIRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366136 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31642-95-2 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.